molecular formula C10H19N3 B8322944 4-Amino-1-t-butyl4-cyano-piperidine

4-Amino-1-t-butyl4-cyano-piperidine

Cat. No. B8322944
M. Wt: 181.28 g/mol
InChI Key: PPPBLNLAVIEHPV-UHFFFAOYSA-N
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Patent
US06756372B2

Procedure details

1-t-Butyl-4-piperidone (1.3 g, 8.4 mmol, 1.0 equiv), NaCN (0.61 g, 12.6 mmol, 1.5 equiv), and NH4Cl (0.67 g, 12.6 mmol, 1.5 equiv) were combined in 34 mL of 2 M NH3 in MeOH. The mixture was refluxed for 2 h at which time an additional 34 mL of 2 M NH3 in MeOH was added followed by another 2 h at reflux. The mixture was cooled and filtered. The filtrate was concentrated in vacuo and the residue was triturated with CH2Cl2 and filtered again. The solution was concentrated to a thick red oil which was used without further purification; MS, m/z 182=M+1.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.61 g
Type
reactant
Reaction Step Two
Name
Quantity
0.67 g
Type
reactant
Reaction Step Three
Name
Quantity
34 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
34 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([N:5]1[CH2:10][CH2:9][C:8](=O)[CH2:7][CH2:6]1)([CH3:4])([CH3:3])[CH3:2].[C-:12]#[N:13].[Na+].[NH4+:15].[Cl-]>N.CO>[NH2:15][C:8]1([C:12]#[N:13])[CH2:9][CH2:10][N:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[CH2:6][CH2:7]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
C(C)(C)(C)N1CCC(CC1)=O
Step Two
Name
Quantity
0.61 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
0.67 g
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
34 mL
Type
solvent
Smiles
N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
34 mL
Type
solvent
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with CH2Cl2
FILTRATION
Type
FILTRATION
Details
filtered again
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to a thick red oil which
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NC1(CCN(CC1)C(C)(C)C)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.